Structural Differentiation: p-Tolyl vs. Phenyl Substitution at Position 2
The target compound differs from the unsubstituted parent 2,6-diphenyl-1,3,4-triazatricyclo[5.4.1.0⁴,¹²]dodeca-2,5,7(12)-triene by the presence of a para-methyl group on the 2-phenyl ring, creating a p-tolyl substituent. The calculated logP for the target compound is 4.9753, with 4 H-bond acceptors, 1 H-bond donor, 7 rotatable bonds, and a polar surface area (PSA) of 75.16 Ų . In contrast, the unsubstituted 2,6-diphenyl analog has an expected lower logP and identical H-bond donor/acceptor counts but reduced steric bulk at position 2. No experimentally measured logP, solubility, or permeability data are available for either compound to enable a quantitative comparison.
| Evidence Dimension | Physicochemical properties (calculated logP, PSA, H-bond donors/acceptors, rotatable bonds) |
|---|---|
| Target Compound Data | logP 4.9753; H-bond acceptors 4; H-bond donors 1; rotatable bonds 7; PSA 75.16 Ų |
| Comparator Or Baseline | 2,6-Diphenyl-1,3,4-triazatricyclo[5.4.1.0⁴,¹²]dodeca-2,5,7(12)-triene (calculated logP and PSA not publicly available) |
| Quantified Difference | Addition of single para-methyl group; estimated ΔlogP ≈ +0.5 based on Hansch π constant for methyl substitution on aromatic ring |
| Conditions | In silico calculation; no experimental data |
Why This Matters
The p-tolyl substitution is expected to increase lipophilicity and steric bulk relative to the parent phenyl analog, which may affect membrane permeability and target-binding pose, but without experimental confirmation, this remains a structural hypothesis.
